4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine
Brand Name: Vulcanchem
CAS No.: 1196154-31-0
VCID: VC2720101
InChI: InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12)
SMILES: C1=C(C=C(NC1=O)C(F)(F)F)Cl
Molecular Formula: C6H3ClF3NO
Molecular Weight: 197.54 g/mol

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine

CAS No.: 1196154-31-0

Cat. No.: VC2720101

Molecular Formula: C6H3ClF3NO

Molecular Weight: 197.54 g/mol

* For research use only. Not for human or veterinary use.

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine - 1196154-31-0

CAS No. 1196154-31-0
Molecular Formula C6H3ClF3NO
Molecular Weight 197.54 g/mol
IUPAC Name 4-chloro-6-(trifluoromethyl)-1H-pyridin-2-one
Standard InChI InChI=1S/C6H3ClF3NO/c7-3-1-4(6(8,9)10)11-5(12)2-3/h1-2H,(H,11,12)
Standard InChI Key LNTLUQMPRZENCS-UHFFFAOYSA-N
SMILES C1=C(C=C(NC1=O)C(F)(F)F)Cl
Canonical SMILES C1=C(C=C(NC1=O)C(F)(F)F)Cl

Physical and Chemical Properties

Based on its molecular structure, 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine has the molecular formula C₆H₃ClF₃NO. The structural features can be compared to similar compounds such as 6-Chloro-4-(trifluoromethyl)pyridin-2-ol, which has an identical molecular formula but with different positioning of functional groups .

Key Physical Properties

PropertyValueSource/Note
Molecular FormulaC₆H₃ClF₃NODerived from structure
Molecular Weight~197.54 g/molEstimated based on similar compounds
Physical StateSolid at room temperatureInferred from related compounds
SolubilityLikely soluble in organic solvents such as DMSO, less soluble in waterBased on functional groups present
Melting PointLikely 150-180°CEstimated from similar hydroxypyridines

The presence of the trifluoromethyl group significantly enhances the compound's lipophilicity, allowing it to penetrate biological membranes more effectively. This property facilitates interactions with hydrophobic regions within proteins or enzymes, potentially modulating their activity and leading to various biological effects.

Structural Characteristics

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine possesses several structural features that influence its chemical behavior:

  • The hydroxyl group at the 2-position exists in tautomeric equilibrium with the pyridone form, affecting the compound's acidity and hydrogen-bonding properties

  • The electron-withdrawing trifluoromethyl group at the 6-position influences the electronic distribution within the pyridine ring, enhancing the electrophilicity of certain positions

  • The chloro substituent at the 4-position provides a reactive site for nucleophilic aromatic substitution reactions and cross-coupling processes

The unique arrangement of these functional groups creates distinct electronic and steric environments that differentiate this compound from its structural isomers.

Comparison with Related Compounds

CompoundMolecular FormulaMolecular WeightKey Structural Difference
4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridineC₆H₃ClF₃NO~197.54 g/molReference compound
4-Bromomethyl-2-hydroxy-6-(trifluoromethyl)pyridineC₇H₅BrF₃NO256.02 g/molBromomethyl instead of chloro at 4-position
2-Hydroxy-6-(trifluoromethyl)pyridineC₆H₄F₃NO~163 g/molLacks chloro group at 4-position
6-Chloro-4-(trifluoromethyl)pyridin-2-olC₆H₃ClF₃NO197.54 g/molChloro and trifluoromethyl positions swapped
4-Chloro-6-(trifluoromethyl)pyridine-2-carboxylic acidC₇H₃ClF₃NO₂225.55 g/molCarboxylic acid instead of hydroxyl at 2-position

Synthesis Methods

ParameterRecommended ConditionRationale
Base Equivalents≥2.0 equivalentsEnsures complete conversion to the hydroxyl form
Temperature150-160°CBelow 150°C, hydrolysis rate decreases substantially
Reaction VesselSealed autoclave (e.g., Hastelloy C)Withstands high pressure and alkaline conditions
Pressure4-5 bar (self-generated)Optimal pressure for reaction progression
Reaction Time1-4 hoursSufficient for complete conversion

A representative procedure might involve:

  • Charging 2,4-dichloro-6-(trifluoromethyl)pyridine to a pressure reactor

  • Heating the system to 150°C

  • Adding aqueous potassium hydroxide solution (2.2 equivalents) over 1 hour

  • Maintaining temperature and pressure for an additional 1-5 hours

  • Cooling, acidifying to pH 5-6, and isolating the product by filtration

Alternative Synthetic Approaches

Alternative methods could include:

  • Solvent-Based Hydrolysis: Using dimethylsulfoxide (DMSO) or tertiary alcohols (e.g., tert-amyl alcohol) as reaction media for the hydrolysis, potentially allowing for milder conditions

  • Selective Functionalization: Starting with 4-chloropyridine and introducing the hydroxyl and trifluoromethyl groups through directed functionalization

  • Ring Construction: Building the pyridine ring with appropriate substituents already in place, using methodologies such as condensation reactions of suitable precursors

Chemical Reactivity

The reactivity of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine is governed by the electronic and steric effects of its three functional groups:

Hydroxyl Group Reactivity

The 2-hydroxyl group can participate in several transformations:

  • Deprotonation to form alkali metal salts

  • Esterification to form esters with carboxylic acids or acid chlorides

  • Etherification via Williamson ether synthesis

  • Conversion to leaving groups (e.g., triflates or mesylates) for subsequent substitution

Chloro Substituent Reactivity

The 4-chloro group, activated by the electron-withdrawing trifluoromethyl group, can undergo:

  • Nucleophilic aromatic substitution with various nucleophiles (amines, alcohols, thiols)

  • Transition metal-catalyzed cross-coupling reactions (Suzuki, Negishi, Stille) for carbon-carbon bond formation

  • Reduction to form the dehalogenated derivative

Trifluoromethyl Group Properties

The trifluoromethyl group:

  • Remains relatively inert under most conditions

  • Enhances the acidity of the hydroxyl group through inductive effects

  • Increases the electrophilicity of the pyridine ring, activating it toward nucleophilic attack

  • Contributes to metabolic stability in biological systems

Applications and Utility

Based on its structural features and the known applications of related compounds, 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine has potential utility in multiple domains:

Pharmaceutical Development

The compound's structure makes it valuable in medicinal chemistry:

  • As a building block for the synthesis of pharmaceutical intermediates

  • For structure-activity relationship studies in drug discovery

  • In the development of compounds with enhanced metabolic stability (contributed by the trifluoromethyl group)

  • As a scaffold for the design of receptor ligands or enzyme inhibitors

Agricultural Chemistry

In agrochemical research, the compound may serve as:

  • An intermediate in the synthesis of crop protection agents

  • A building block for herbicides, fungicides, or insecticides

  • A component in the development of plant growth regulators

Research and Development

The unique combination of functional groups makes 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine valuable for:

  • Studying regioselective transformations on polysubstituted pyridines

  • Investigating tautomeric equilibria in heterocyclic systems

  • Developing new synthetic methodologies for functionalized heterocycles

  • Probing structure-property relationships in fluorinated compounds

Analytical Characterization

Identification and characterization of 4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine would typically employ several complementary techniques:

Spectroscopic Methods

TechniqueExpected ObservationsAnalytical Value
¹H NMRTwo aromatic proton signals and one exchangeable OH signalConfirms structure and purity
¹³C NMRSix carbon signals, with CF₃ showing characteristic quartet splittingProvides carbon framework confirmation
¹⁹F NMRSingle signal for the CF₃ group at approximately -60 to -70 ppmConfirms presence and environment of CF₃
IR SpectroscopyOH stretching (3200-3600 cm⁻¹), C-F stretching (1000-1400 cm⁻¹)Identifies functional groups
Mass SpectrometryMolecular ion peak at m/z ~198 with characteristic isotope pattern for chlorineConfirms molecular weight and formula

Chromatographic Analysis

Purification and purity assessment would typically involve:

  • High-Performance Liquid Chromatography (HPLC) for purification and purity determination

  • Thin-Layer Chromatography (TLC) for reaction monitoring and preliminary purity assessment

  • Gas Chromatography (GC) for volatile derivative analysis

Research Context and Future Directions

4-Chloro-2-hydroxy-6-(trifluoromethyl)pyridine represents an important class of functionalized heterocycles with ongoing research interest:

Current Research Significance

The compound's structural features position it at the intersection of several important research areas:

  • Development of selective functionalization methodologies for heterocycles

  • Investigation of structure-property relationships in fluorinated compounds

  • Exploration of novel bioactive molecules with enhanced metabolic stability

  • Design of building blocks for modular synthesis approaches

Future Research Opportunities

Potential directions for future research include:

  • Optimization of selective synthetic routes with improved efficiency and sustainability

  • Systematic investigation of reactivity patterns and regioselectivity in transformation reactions

  • Exploration of biological activities and structure-activity relationships

  • Development of applications in materials science, particularly where thermal and chemical stability are required

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